4-(Cyclopentyloxy)benzylamine
Overview
Description
4-(Cyclopentyloxy)benzylamine is an organic compound with the molecular formula C12H17NO It consists of a benzylamine moiety substituted with a cyclopentyloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)benzylamine typically involves the following steps:
Formation of 4-(Cyclopentyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with cyclopentanol in the presence of an acid catalyst to form the cyclopentyloxy derivative.
Reduction to 4-(Cyclopentyloxy)benzyl alcohol: The aldehyde group in 4-(Cyclopentyloxy)benzaldehyde is reduced to a primary alcohol using a reducing agent such as sodium borohydride.
Conversion to this compound: The final step involves the conversion of the benzyl alcohol to benzylamine. This can be done using various methods, such as the Gabriel synthesis or reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
4-(Cyclopentyloxy)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue without the cyclopentyloxy group.
4-Methoxybenzylamine: Contains a methoxy group instead of a cyclopentyloxy group.
4-Ethoxybenzylamine: Contains an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
4-(Cyclopentyloxy)benzylamine is unique due to the presence of the cyclopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity, specificity, and stability compared to its simpler analogues.
Properties
IUPAC Name |
(4-cyclopentyloxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11H,1-4,9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJQWOYBWZMZKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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